Regulatory Specification Limit Differentiation: Impurity F Limit of ≤0.2% Contrasted with ≤0.10% for Unspecified Impurities in Finished Product
In cimetidine tablet formulations, Impurity F is classified as a specified impurity subject to an individual acceptance limit of ≤0.2% (w/w), whereas any unspecified impurity is restricted to a more stringent limit of ≤0.10% (w/w) [1]. This regulatory differentiation—drawn from actual product specifications—establishes that Impurity F is not interchangeable with unidentified impurities and must be quantified using a dedicated reference standard to demonstrate compliance with the 0.2% threshold [1]. The total impurities content is capped at ≤1.0%, further underscoring the need for accurate individual impurity quantitation [1].
| Evidence Dimension | Regulatory acceptance limit in finished drug product |
|---|---|
| Target Compound Data | ≤0.2% (w/w) for Impurity F as a specified impurity |
| Comparator Or Baseline | ≤0.10% (w/w) for any unspecified impurity |
| Quantified Difference | 2-fold higher allowable limit for Impurity F versus unspecified impurities |
| Conditions | Cimetidine tablet specification (related substances test) |
Why This Matters
Procuring a certified Impurity F reference standard enables precise quantitation against the 0.2% limit, ensuring regulatory compliance and preventing batch rejection due to misidentification or inaccurate quantification.
- [1] Ahabiochem. Cimetidine Tablet 400mg Specification Sheet. http://m.ahabiochem.com/showroom/cimetidine-tablet-400mg-100-s-bottle.html View Source
